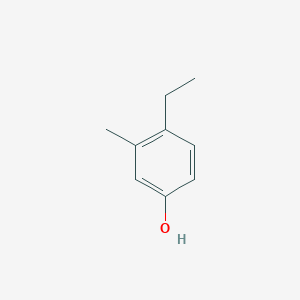
4-Ethyl-m-cresol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-m-cresol is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Background
4-Ethyl-m-cresol (C₉H₁₂O) is an aromatic compound characterized by an ethyl group and a hydroxyl group attached to a benzene ring. It is primarily derived from coal tar and is known for its antimicrobial properties, making it suitable for various applications in pharmaceuticals, materials science, and environmental safety.
Antimicrobial Applications
One of the most notable applications of this compound is in the development of antimicrobial coatings. Research has demonstrated that films created from m-cresol via plasma polymerization exhibit significant antimicrobial activity. The polymerization process allows for the formation of solid films that can bond to various substrates, enhancing their protective properties against microbial contamination .
Case Study: Plasma-Enabled Polymerization
- Objective : To create antimicrobial films using m-cresol.
- Method : Dielectric barrier discharge (DBD) plasma was employed to convert m-cresol into solid films.
- Results : Films demonstrated high levels of antimicrobial activity, particularly at lower plasma exposure times. The study indicated that the chemical structure of m-cresol contributes to its effectiveness against bacteria, suggesting potential applications in medical devices and packaging materials .
Use in Cosmetics
This compound has also been evaluated for its safety and efficacy in cosmetic formulations. It is used as a preservative due to its antimicrobial properties, ensuring the stability and longevity of cosmetic products.
Safety Assessment Findings
- Usage : Found in hair dyes and other cosmetic products.
- Concentration : Typically used at concentrations ranging from 0.08% to 0.14% .
- Regulatory Status : Recent assessments have confirmed its safety for use in cosmetics, with no bans imposed by regulatory agencies such as the European Commission .
Environmental Applications
The compound's ability to act as an antimicrobial agent extends to environmental applications, particularly in waste management and pollution control. Its effectiveness in degrading organic pollutants makes it a candidate for bioremediation strategies.
Case Study: Bioremediation Potential
- Objective : To evaluate the degradation of organic pollutants using this compound.
- Method : Laboratory studies assessed the compound's efficacy in breaking down contaminants in soil and water samples.
- Results : The findings indicated that this compound could effectively reduce pollutant levels, highlighting its potential role in environmental cleanup efforts .
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of various chemicals. Its unique chemical properties allow it to be utilized in the production of resins, adhesives, and coatings.
Synthesis Overview
| Application | Description | Benefits |
|---|---|---|
| Resins | Used as a building block for synthetic resins | Enhances durability and chemical resistance |
| Adhesives | Acts as a bonding agent | Provides strong adhesion properties |
| Coatings | Forms protective layers | Improves resistance to environmental factors |
特性
CAS番号 |
1123-94-0 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
4-ethyl-3-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-4-5-9(10)6-7(8)2/h4-6,10H,3H2,1-2H3 |
InChIキー |
BUQNXFUMFXFRKC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)O)C |
正規SMILES |
CCC1=C(C=C(C=C1)O)C |
Key on ui other cas no. |
1123-94-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















